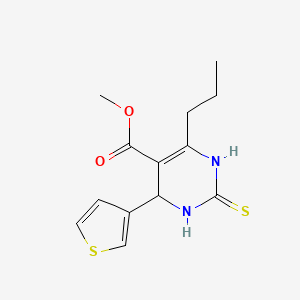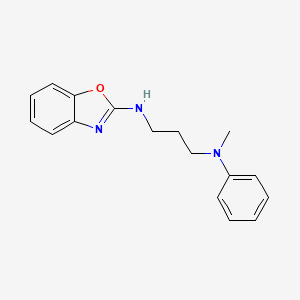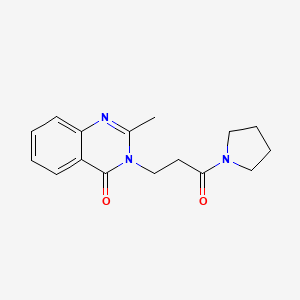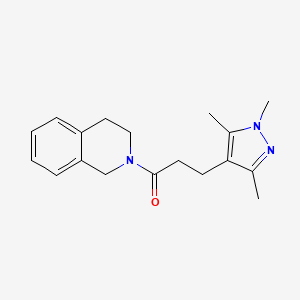![molecular formula C18H19ClF3NO B7496195 N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B7496195.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in maintaining the balance of salt and water in the lungs and other organs. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been shown to be a potent and selective inhibitor of CFTR, making it a promising candidate for the treatment of CF.
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 binds to a specific site on the N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide protein, known as the regulatory domain, and prevents the channel from opening. This leads to a decrease in chloride secretion and an increase in sodium absorption, which disrupts the balance of salt and water in the lungs and other organs. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 is a reversible inhibitor, meaning that its effects can be reversed by removing the compound.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion, it has been shown to reduce inflammation and mucus production in the airways of CF patients. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been shown to improve lung function and reduce bacterial colonization in animal models of CF.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has several advantages as a research tool. It is a highly specific inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, meaning that it does not affect other ion channels or transporters. It is also reversible, allowing researchers to control the duration of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibition. However, N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has some limitations. It is relatively expensive compared to other N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors, and its effects can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172. One area of focus is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors that can be used as therapeutics for CF. Another area of interest is the identification of novel targets for CF therapy, such as alternative chloride channels or transporters. Finally, there is ongoing research on the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and the development of new tools to study N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide function in health and disease.
Méthodes De Synthèse
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 was first synthesized by Verkman et al. in 2003. The synthesis involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with 1-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then chlorinated with thionyl chloride to give N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 in high yield.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been widely used as a research tool to study the function of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide and its role in CF. It has been shown to inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been used to investigate the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and to identify potential therapeutic targets for CF.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3NO/c19-14-2-1-13(18(20,21)22)6-15(14)23-16(24)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIHVDZHCFHAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(5-Bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7496133.png)

![3-[(4-methylphenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7496146.png)
![4-ethoxy-N-[2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B7496151.png)


![1-Benzyl-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7496162.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7496175.png)
![3-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7496190.png)
![ethyl 7-(4-chlorophenyl)-5-hydroxy-5-methyl-2-(trifluoromethyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7496194.png)
![2-chloro-5-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}pyridine](/img/structure/B7496202.png)
